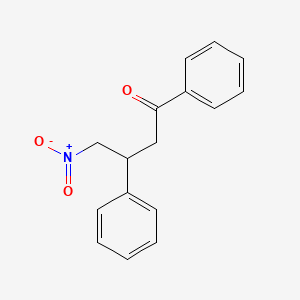

4-Nitro-1,3-diphenylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,3-diphenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDQDDXGMUPFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284015 | |

| Record name | 4-nitro-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-67-4 | |

| Record name | NSC34882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro 1,3 Diphenylbutan 1 One

Michael Addition Approaches to 4-Nitro-1,3-diphenylbutan-1-one Synthesis

The Michael addition stands as a cornerstone for carbon-carbon bond formation, and its application in the synthesis of this compound is well-established. ias.ac.in This involves the conjugate addition of a nucleophile, typically a nitromethane (B149229) anion, to an α,β-unsaturated carbonyl compound like chalcone (B49325).

Conventional Michael Addition of Nitromethane to Chalcones

The conjugate addition of nitromethane to chalcones is a primary and widely utilized method for producing 1,3-diaryl-4-nitro-1-butanones. lookchem.com This reaction can be promoted by various catalysts, including acids, bases, and metal complexes. lookchem.com To enhance reaction rates and yields, modern techniques such as microwave irradiation in solvent-free conditions have been successfully employed. For instance, using potassium carbonate adsorbed on alumina (B75360) under microwave irradiation can significantly accelerate the reaction, with yields reaching between 62-90% in just 5-8 minutes. lookchem.comresearchgate.net

Organocatalytic Asymmetric Michael Additions

In the pursuit of enantiomerically pure compounds, organocatalysis has emerged as a powerful tool for asymmetric Michael additions. acs.org This approach utilizes small chiral organic molecules to induce stereoselectivity.

Cinchona alkaloids and their derivatives are prominent bifunctional organocatalysts in the asymmetric Michael addition of nitromethane to chalcones. acs.orgccspublishing.org.cn These molecules possess both a basic quinuclidine (B89598) nitrogen, which can deprotonate the nitromethane, and a hydroxyl group that can activate the chalcone through hydrogen bonding. acs.org Modifications of the cinchona alkaloid structure, such as the introduction of thiourea (B124793) or squaramide moieties, have led to highly efficient catalysts. acs.orgacs.orgacs.org For example, cinchona-based thiourea organocatalysts have been shown to promote the reaction with high enantioselectivity. acs.org Similarly, squaramide-based catalysts, also derived from cinchona alkaloids, are effective in promoting this transformation. acs.org

Prolinal dithioacetals represent another class of effective organocatalysts for asymmetric Michael additions, particularly for the addition of ketones and aldehydes to β-nitrostyrenes. nih.govnih.gov These catalysts operate through steric interactions to control the stereochemical outcome of the reaction. nih.gov

The primary goal of using chiral organocatalysts is to achieve high levels of enantioselectivity and, where applicable, diastereoselectivity. In the context of the Michael addition of nitromethane to chalcones, cinchona alkaloid-derived catalysts have demonstrated the ability to produce the desired product with high enantiomeric excess (ee). acs.org For instance, certain bifunctional thiourea catalysts derived from cinchona alkaloids have yielded products with high ee and chemical yields. acs.org

Prolinal dithioacetal catalysts have proven to be highly effective in controlling both enantioselectivity and diastereoselectivity in the Michael addition of ketones and aldehydes to β-nitrostyrenes, with reported values reaching up to >99% ee and 99% de (diastereomeric excess). nih.govnih.gov This high level of stereocontrol is crucial for the synthesis of complex molecules with multiple stereocenters.

Sequential Michael Addition/Retro-Claisen Condensation for γ-Nitro Ketone Production

An innovative one-pot strategy for the synthesis of γ-nitro ketones, including this compound, involves a sequential Michael addition and retro-Claisen condensation. ias.ac.in

One-Step Protocol from 1,3-Diarylpropan-1,3-diones and Nitrostyrenes

This method provides an efficient, transition-metal-free route to 4-nitro-1,3-diarylbutan-1-ones. ias.ac.in The reaction proceeds by the Michael addition of a 1,3-diarylpropan-1,3-dione to a nitrostyrene, followed by a retro-Claisen condensation. ias.ac.in This one-step process, which involves both the formation and cleavage of carbon-carbon bonds, offers a valuable alternative to traditional methods. ias.ac.in The reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like ethanol. ias.ac.in This approach has been shown to produce various γ-nitro ketones in good to high yields under mild conditions. ias.ac.in

Table 1: Catalyst Performance in Asymmetric Michael Addition of Nitromethane to Chalcone This is an interactive table. Data is sourced from cited research papers.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinchona-based thiourea 5b | Toluene | 25 | 95 | 95 | acs.org |

| Cinchona-based thiourea 7 | Toluene | 25 | 94 | 90 | acs.org |

| Natural Cinchona Alkaloid | Toluene | 25 | - | Modest (under 400 MPa) | acs.org |

| Quinine (B1679958) | Toluene | - | - | - | sci-hub.se |

Table 2: Substrate Scope in the Sequential Michael Addition/Retro-Claisen Condensation This is an interactive table. Data is sourced from cited research papers.

| 1,3-Diarylpropan-1,3-dione | Nitrostyrene | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenylpropan-1,3-dione | (E)-β-Nitrostyrene | DBU | Ethanol | 92 | ias.ac.in |

| 1-(4-Methoxyphenyl)-3-phenylpropan-1,3-dione | (E)-β-Nitrostyrene | DBU | Ethanol | 89 | ias.ac.in |

| 1-(4-Chlorophenyl)-3-phenylpropan-1,3-dione | (E)-β-Nitrostyrene | DBU | Ethanol | 94 | ias.ac.in |

| 1,3-Diphenylpropan-1,3-dione | (E)-4-Methoxy-β-nitrostyrene | DBU | Ethanol | 91 | ias.ac.in |

Explorations into Alternative Synthetic Routes

While the Michael addition remains a cornerstone, researchers are actively exploring alternative pathways to construct the this compound scaffold.

Oxidative Methods in this compound Preparation

Oxidative methods offer a different strategic approach to γ-nitro ketones. One such strategy involves the oxidation of the corresponding γ-nitro alcohols. A classic method utilizes potassium dichromate and sulfuric acid to oxidize α-nitro alcohols to α-nitro ketones, and this can be extended to γ-nitro alcohols. nih.gov More modern and milder oxidation methods, such as those using pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, are also applicable for converting secondary alcohols to ketones. nih.gov

Another innovative oxidative approach is the oxidative Nef reaction. This process can convert a nitro group into a carbonyl group. For instance, a formal conjugate addition of an acyl anion synthon to enones can be achieved through a Michael addition followed by an oxidative Nef reaction using reagents like tetrabutylammonium-oxone. rsc.org

Furthermore, oxidative addition reactions involving nitronate anions have been investigated. In these reactions, an α-nitroalkyl radical is generated through oxidation, which can then react with various nucleophiles. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of oxidative C-C bond formation in the synthesis of complex nitroalkanes. rsc.org

Multicomponent Reactions for Nitro Ketone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govrsc.org While a direct three-component synthesis of this compound is not prominently described, related strategies for synthesizing highly substituted nitro compounds and ketones are well-established.

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a key MCR that forms a β-nitroamine from an aldehyde, an amine, and a nitroalkane. wikipedia.orgfao.org This reaction underscores the principle of combining a nitroalkane with an in-situ generated electrophile. Conceptually, a multicomponent approach to a nitro ketone scaffold could involve the reaction of an enolate or a related nucleophile, an aldehyde, and a nitronate anion.

For instance, facile three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile have been developed to produce 1,4-diketone scaffolds under aqueous and catalyst-free conditions. rsc.org This demonstrates the feasibility of one-pot C-C bond-forming cascades to generate complex ketone structures. The development of a specific MCR for this compound would likely involve the strategic selection of precursors that can assemble the desired diphenyl and nitro-ketone framework in a single operation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the synthesis of this compound. researchgate.net

Development of Environmentally Benign Reaction Media (e.g., Aqueous Systems)

A significant focus in green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives, with water being a prime candidate. The Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds has been successfully performed in aqueous media. sctunisie.org However, the low solubility of nitroalkanes in water can limit reactivity. sctunisie.org To overcome this, phase-transfer catalysts are often employed in biphasic systems (e.g., water-dichloromethane) to facilitate the reaction. sctunisie.org

Furthermore, one-pot syntheses of related heterocyclic compounds, such as substituted pyrrolines, have been achieved through the Michael addition of nitroalkanes to chalcones followed by reductive cyclization in aqueous media. chemrevlett.com This demonstrates the potential for tandem reactions in water, reducing the need for intermediate workup and purification steps.

Implementation of Reusable and Efficient Catalytic Systems

The development of reusable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces costs. In the context of this compound synthesis, several reusable catalytic systems have been reported.

Organocatalysts, such as the cinchona alkaloid-derived thioureas and squaramides, are often used in low catalytic loadings and can, in principle, be recovered and reused. acs.org Some research highlights the recyclability of the catalyst as a key advantage. researchgate.net For example, the base catalyst Triton B has been noted for its recyclability and reusability in the Michael addition of nitromethane to chalcones. researchgate.net

Solid-supported catalysts also offer a practical solution for catalyst recovery. Although specific examples for this compound are not detailed in the provided context, the general principle of anchoring a catalyst to a solid support is a widely applied green chemistry strategy. researchgate.net Additionally, biocatalysis, using enzymes such as 4-oxalocrotonate tautomerase, presents a highly efficient and environmentally benign approach for asymmetric Michael additions, with the potential for catalyst reuse. acs.org

Table 2: Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

| Green Chemistry Principle | Methodology | Catalyst/Medium | Advantages | Reference(s) |

|---|---|---|---|---|

| Benign Reaction Media | Michael Addition in Aqueous Systems | Water, Phase-Transfer Catalyst | Reduced use of volatile organic solvents | sctunisie.org |

| Benign Reaction Media | One-pot synthesis in aqueous media | NaOH (aq), DMF | Atom economy, reduced workup | chemrevlett.com |

| Reusable Catalysts | Organocatalysis | Cinchona-based thioureas/squaramides | Recyclability, low catalyst loading | acs.org |

| Reusable Catalysts | Base Catalysis | Triton B | Recyclable and reusable | researchgate.net |

| Reusable Catalysts | Biocatalysis | 4-oxalocrotonate tautomerase | High efficiency, enantioselectivity, biodegradable | acs.org |

| Energy Efficiency | Microwave-assisted synthesis | Solvent-free, K2CO3 | Reduced reaction times, energy efficiency | researchgate.net |

Reactivity Profiles and Transformative Chemistry of 4 Nitro 1,3 Diphenylbutan 1 One

Chemical Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making it a prime target for chemical modification. Reductive processes are the most common transformations, converting the nitro group into amines, hydroxylamines, or other reduced forms, which can then participate in subsequent reactions.

The reduction of the nitro group in γ-nitro ketones like 4-Nitro-1,3-diphenylbutan-1-one is a powerful synthetic strategy. This process can be controlled to achieve either simple reduction to an amine or to initiate more complex reaction cascades, such as intramolecular cyclization, leading to the formation of heterocyclic structures.

A key transformation of γ-nitro ketones is their reductive cyclization to form substituted 2,3-dihydro-1H-pyrroles (pyrrolines). In the case of this compound, this process involves the initial reduction of the nitro group to a primary amine. The resulting γ-amino ketone can then undergo a spontaneous or catalyzed intramolecular cyclization via condensation between the newly formed amine and the existing ketone, followed by dehydration, to yield the corresponding dihydropyrrole derivative, 3,5-Diphenyl-3,4-dihydro-2H-pyrrole. This intramolecular cyclization is a highly efficient method for constructing five-membered nitrogen-containing rings.

The catalytic hydrogenation of nitro compounds is a cornerstone of industrial and laboratory synthesis. While precious metals like palladium, platinum, and ruthenium are highly effective, nickel-based catalysts present a cost-effective and highly active alternative. mdpi.comionike.com

Raney Nickel, a fine-grained solid composed mostly of nickel, is a widely used catalyst for the reduction of nitro groups. acsgcipr.org It is known for its high activity and is often cheaper than precious metal catalysts. Nickel catalysts can also offer advantages in chemoselectivity and may perform better in reactions where the accumulation of hydroxylamine (B1172632) intermediates is a problem. acsgcipr.org The mechanism of hydrogenation on a metal surface is complex, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. acsgcipr.org The accumulation of hydroxylamines can be a concern as they are often thermally unstable. acsgcipr.org

Modern advancements include the use of nickel nanoparticles supported on various materials such as carbon, silica (B1680970), or metal oxides. mdpi.comresearchgate.netcapes.gov.br These supported catalysts can exhibit enhanced activity and stability. For example, nickel nanoparticles supported on carbon black have shown high catalytic activity for the hydrogenation of nitrophenols under mild conditions (30 °C). capes.gov.br

Table 1: Comparison of Nickel-Based Catalytic Systems for Nitroarene Hydrogenation

| Catalyst System | Support | Key Features | Relevant Findings |

|---|---|---|---|

| Raney Nickel | None (Alloy) | Cost-effective, highly active, can be used in slurry reactors. acsgcipr.org | A common catalyst for nitro reduction; can be advantageous for chemoselectivity. acsgcipr.org |

| Ni/C | NORIT Charcoal | Air-stable NiO nanoparticles are reduced in situ to active Ni. researchgate.net | A 3% Ni loading was found to be optimal for the hydrogenation of various functional groups. researchgate.net |

| Ni/Sapropel | Carbon-Mineral | Activity depends on carbon content and nickel precursor. mdpi.com | Retained high activity after six reaction cycles with 100% aniline (B41778) selectivity. mdpi.com |

| Pd/NiO | Nickel(II) Oxide | High activity and selectivity under ambient conditions. ionike.com | Nano-palladium supported on NiO showed excellent performance for selective nitro hydrogenation. ionike.com |

For a catalytic process to be industrially viable, the stability and reusability of the catalyst are critical factors. Significant research has been dedicated to developing robust catalytic systems that can be easily recovered and recycled over multiple runs without a significant loss of activity.

Raney Nickel can be utilized in closed-loop reactors, which allow for automatic recycling, a key advantage for large-scale industrial processes. acsgcipr.org Supported catalysts are often easier to separate from the reaction mixture than homogeneous or fine-powder catalysts. Studies on nickel catalysts supported on carbon-mineral sapropel showed that they retained high activity for at least six cycles in nitrobenzene (B124822) hydrogenation. mdpi.com The observed minor decrease in activity was attributed to mechanical loss of the catalyst during filtration and some leaching of nickel from the support. mdpi.com Similarly, a nano-palladium catalyst supported on nickel oxide (Pd/NiO-M) was successfully reused for five consecutive cycles in the hydrogenation of 1-methyl-4-nitrobenzene, with the product yield remaining as high as 85% in the fifth run. ionike.com However, catalyst deactivation remains a challenge and can occur through mechanisms like poisoning of active sites or structural changes in the catalyst. gla.ac.uk

A novel and environmentally benign approach to the reduction of nitro compounds involves the use of supramolecular hosts, such as cucurbit[n]urils (CB[n]). acs.orgacs.org Cucurbiturils are macrocyclic molecules with a hydrophobic inner cavity and hydrophilic portals, capable of encapsulating guest molecules in aqueous solutions. nih.gov

A metal-free strategy has been developed for the reduction of nitroarenes within the cavity of cucurbit diva-portal.orguril (CB diva-portal.org). acs.orgacs.orgdiva-portal.org This method uses blue light irradiation (390 nm) and proceeds efficiently in a mixture of aqueous sodium chloride and dichloromethane. acs.orgdiva-portal.org The protocol is noted for being simple and green, providing a wide range of anilines in excellent yields. acs.org The encapsulation of the nitroarene within the CB diva-portal.org cavity is a key step, facilitating the reduction. This represents the first example of a blue light-driven supramolecular reduction of nitroarenes. acs.orgacs.org This approach has been successfully applied to various substrates, including those with other reducible functionalities like esters, demonstrating good chemoselectivity. acs.org

Table 2: Examples of Metal-Free Supramolecular Reduction of Nitroarenes using Cucurbit diva-portal.orguril

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Nitronaphthalene | 1-Aminonaphthalene | 89 | acs.org |

| 1,2-Bis(2-nitrophenyl)ethane | 1,2-Bis(2-aminophenyl)ethane | 81 | acs.org |

| (Nitromethyl)benzene | Benzylamine | - | acs.org |

| Nitrocyclohexane | Cyclohexylamine | - | acs.org |

Yields reported in the source material highlight the efficiency of this novel method.

The selective reduction of a nitro group in the presence of other reducible functional groups, such as the ketone in this compound, is a significant challenge in organic synthesis. Achieving high chemoselectivity is crucial to avoid unwanted side reactions and complex purification steps. Several catalytic systems have been developed to address this.

Iron-Catalyzed Reduction : Simple and bench-stable iron(III) catalysts have been used for the highly chemoselective reduction of nitroarenes using silanes as the reducing agent. rsc.orgnih.gov This system effectively reduces the nitro group while leaving a wide array of other functionalities, including ketones, esters, amides, and nitriles, intact. nih.gov

Ruthenium-Catalyzed Reduction : A practical method using (Ph3P)3RuCl2 as a catalyst with zinc and water as the reductant allows for the chemoselective reduction of nitro groups. acs.org By tuning the reaction conditions, such as temperature and the use of additives, it is possible to selectively reduce a nitro group in the presence of a ketone or an alkyne. acs.org

Palladium/Nickel Oxide Catalysis : A heterogeneous catalyst composed of palladium nanoparticles supported on nickel oxide (Pd/NiO) has demonstrated excellent chemoselectivity for the hydrogenation of functionalized nitroarenes under ambient conditions. ionike.com

These methodologies provide powerful tools for synthetic chemists to perform targeted reductions on complex molecules like this compound, enabling the synthesis of functionalized anilines without affecting the ketone moiety.

Table 3: Overview of Chemoselective Nitro Group Reduction Methods

| Catalytic System | Reductant | Key Advantage | Selectivity Profile | Reference |

|---|---|---|---|---|

| Iron(III)-amine-bis(phenolate) | Triethoxysilane | Earth-abundant metal, operational simplicity. nih.gov | Reduces Ar-NO2 over ketones, esters, amides, nitriles. rsc.orgnih.gov | rsc.orgnih.gov |

| (Ph3P)3RuCl2 | Zn / H2O | Inexpensive catalyst, tunable selectivity. acs.org | With KOH additive, selective for NO2 over alkynes and ketones. acs.org | acs.org |

| Pd/NiO-M | H2 (1 atm) | Heterogeneous, ambient conditions, reusable. ionike.com | Selective for NO2 over aldehydes and C=C bonds. ionike.com | ionike.com |

| Pd/C - Triethylsilane | Triethylsilane | Heterogeneous catalysis, simple procedure. thieme-connect.com | Selectively reduces C=C in β-nitro enones to give β-nitro ketones. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |

Hydrogenative Cyclization to Dihydropyrrole Derivatives (e.g., 3,5-Diphenyl-3,4-dihydro-2H-pyrrole)

Nef Reaction and Analogous Carbonyl-Generating Transformations

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org This reaction typically proceeds by first deprotonating the nitroalkane to form a nitronate salt, which is then hydrolyzed with strong acid. organic-chemistry.org The generally accepted mechanism involves protonation of the nitronate to form a nitronic acid, which is then further protonated and undergoes nucleophilic attack by water. Subsequent elimination of nitroxyl (B88944) (HNO), which decomposes to nitrous oxide (N₂O), yields the carbonyl compound. wikipedia.org The pH of the reaction medium is crucial; strong acid conditions (pH < 1) favor the formation of the carbonyl compound, while at higher pH, side products like oximes may be formed. organic-chemistry.orgalfa-chemistry.com

While specific studies on the Nef reaction of this compound are not extensively detailed in the provided results, the principles of the reaction are applicable. As a γ-nitro ketone, this compound possesses the necessary structural features for this transformation. The presence of the nitro group on a secondary carbon allows for the formation of a ketone upon successful reaction.

Analogous transformations that generate carbonyl groups from nitro compounds have been developed, including oxidative and reductive methods. organic-chemistry.org For instance, the conversion of nitroalkenes to ketones has been achieved using a Fe-FeCl₃-CH₃COOH mixture, which is considered a modified Nef reaction. researchgate.net Other methods for converting nitro compounds to carbonyls involve reagents such as KMnO₄, ozone, or TiCl₃. alfa-chemistry.com These alternative methods can sometimes offer milder reaction conditions or tolerate a wider range of functional groups compared to the classical acid-catalyzed Nef reaction.

Reactions and Derivatizations of the Ketone Moiety

Condensation Reactions of this compound

The ketone functionality in this compound is a key site for various condensation reactions. One notable example is the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. While this compound is a γ-nitro ketone, it can be converted to a 1,4-dicarbonyl equivalent, which can then undergo cyclization. nih.gov

Research has demonstrated the synthesis of 2,4-diarylpyrroles from 4-nitro-1,3-diarylbutan-1-ones by reacting them with ammonium (B1175870) acetate (B1210297) in the presence of morpholine (B109124) and sulfur. organic-chemistry.org This reaction proceeds in excellent yields under solvent-free conditions. The mechanism is believed to involve tautomerization, nucleophilic attack, cyclization, and condensation steps to afford the final pyrrole product. organic-chemistry.org

The following table summarizes the synthesis of various 2,4-diarylpyrroles from their corresponding 4-nitro-1,3-diarylbutan-1-ones:

| R¹ | R² | Product | Yield (%) |

| H | H | 2,4-Diphenyl-1H-pyrrole | 98 |

| 4-Me | H | 2-(4-Methylphenyl)-4-phenyl-1H-pyrrole | 95 |

| 4-OMe | H | 2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole | 96 |

| 4-Cl | H | 2-(4-Chlorophenyl)-4-phenyl-1H-pyrrole | 92 |

| H | 4-Me | 4-(4-Methylphenyl)-2-phenyl-1H-pyrrole | 93 |

| H | 4-OMe | 4-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole | 94 |

| H | 4-Cl | 4-(4-Chlorophenyl)-2-phenyl-1H-pyrrole | 90 |

| Data sourced from Adib et al., Synlett, 2016, 27, 1738-1742. organic-chemistry.org |

Cyclization Pathways to Pyrrole Derivatives (e.g., 2,4-Diarylpyrroles)

The conversion of this compound and its derivatives into pyrroles represents a significant synthetic application of this class of compounds. A highly efficient method involves heating a mixture of a 4-nitro-1,3-diarylbutan-1-one and ammonium acetate with morpholine and sulfur. thieme-connect.com This one-pot synthesis provides 2,4-diarylpyrroles in excellent yields, typically between 89% and 98%. organic-chemistry.org The reaction is optimized at 80°C for 30 minutes under solvent-free conditions. organic-chemistry.org

The proposed mechanism for this transformation involves several key steps. organic-chemistry.org Initially, the γ-nitro ketone undergoes tautomerization. This is followed by a nucleophilic attack, leading to a cyclized intermediate. Subsequent condensation and elimination steps, facilitated by the presence of sulfur and morpholine, result in the formation of the aromatic pyrrole ring. organic-chemistry.org The absence of morpholine and sulfur leads to different products, highlighting their crucial role in this specific pathway. organic-chemistry.org

This method offers several advantages, including short reaction times, high yields, mild conditions, and a straightforward workup procedure, making it a valuable route for the synthesis of β-substituted pyrroles. organic-chemistry.org

Formation of Complex Ring Systems and Heterocycles

Reductive Cyclizations to Architecturally Diverse Scaffolds (e.g., Benzazocines from Related Nitrophenyl Ketones)

The reductive cyclization of nitro compounds is a powerful strategy for the synthesis of various heterocyclic scaffolds. In a relevant study, a base-mediated reductive cyclization of ketone-tethered nitrobenzenes was developed to access the hexahydro-2,6-methano-1-benzazocine ring system. nih.govacs.org This framework is present in several biologically active natural products. acs.org The process involves an initial Diels-Alder reaction to form 4-nitrophenylcyclohexanones, which then undergo the key reductive cyclization. nih.govacs.org

While this example does not start from this compound itself, it demonstrates the synthetic potential of reductive cyclizations involving a nitro group and a ketone. The reaction proceeds with yields of up to 87% across a range of substituted nitrobenzenes. acs.org

The following table details the synthesis of various hexahydro-2,6-methano-1-benzazocines from substituted nitrophenyl precursors:

| Substituent (R) | Product | Yield (%) |

| H | Hexahydro-2,6-methano-1-benzazocine | 85 |

| 4-Me | 8-Methylhexahydro-2,6-methano-1-benzazocine | 82 |

| 4-OMe | 8-Methoxyhexahydro-2,6-methano-1-benzazocine | 78 |

| 4-Cl | 8-Chlorohexahydro-2,6-methano-1-benzazocine | 87 |

| 3-Me | 7-Methylhexahydro-2,6-methano-1-benzazocine | 75 |

| Data adapted from a study on base-mediated nitrophenyl reductive cyclization. nih.govacs.org |

This methodology highlights how the strategic placement of a nitro group and a ketone within a molecule can lead to the formation of complex, architecturally diverse heterocyclic systems through reductive cyclization pathways.

General Reactivity Patterns of α- and γ-Nitro Ketones

Nitro ketones are bifunctional compounds that possess both a keto and a nitro group, leading to complex and versatile reactivity. The chemical behavior of these molecules is heavily influenced by the relative positions of the two functional groups, specifically whether the nitro group is at the α- or γ-position relative to the carbonyl.

In α-nitro ketones, the nitro group is directly attached to the carbon adjacent to the carbonyl. This proximity results in a highly acidic α-hydrogen, facilitating reactions such as enolization and subsequent alkylations. The powerful electron-withdrawing nature of both the nitro and keto groups makes the α-carbon highly electrophilic and susceptible to nucleophilic attack under certain conditions.

In γ-nitro ketones, such as this compound, the nitro group is separated from the carbonyl by two carbon atoms. This separation allows the two functional groups to exhibit their characteristic reactivity more independently, while still influencing each other. The primary sites for reactivity include the α-carbon adjacent to the carbonyl (C2), which can undergo deprotonation to form an enolate, and the carbon bearing the nitro group (C4), which has acidic protons and can form a nitronate anion. masterorganicchemistry.comorganic-chemistry.org The presence of the γ-nitro group as an electron-withdrawing substituent can influence the acidity of the α-carbonyl protons. These compounds are valuable synthetic intermediates, often serving as precursors for heterocyclic compounds like pyrrolidines and pyrroles. organic-chemistry.orgresearchgate.net

Enolate Chemistry and Nitrone Formation Pathways

The reactivity of γ-nitro ketones is significantly dictated by the formation of anionic intermediates, namely enolates and nitronates. An enolate is formed by the deprotonation of the α-carbon adjacent to the ketone, a common reaction for carbonyl compounds. masterorganicchemistry.commnstate.edu In the case of this compound, a base can abstract a proton from the C-2 position to form an enolate. This enolate is a powerful nucleophile, capable of reacting with various electrophiles.

Simultaneously, the protons on the carbon alpha to the nitro group (C4) are also acidic (pKa of most nitroalkanes is ~17 in DMSO) and can be removed by a base to form a nitronate anion. organic-chemistry.orgwikipedia.org This nitronate is a resonance-stabilized species and a key intermediate in reactions like the Henry and Nef reactions. organic-chemistry.orgwikipedia.org

A significant transformation involving these intermediates is the intramolecular reaction of an enolate with a nitro group to form a cyclic nitrone. researchgate.netnih.gov Nitrones are 1,3-dipoles with the general structure R¹R²C=N⁺(O⁻)R³ and serve as valuable precursors in cycloaddition reactions. wikipedia.org Studies have shown that ketones bearing a nitroaryl group can undergo intramolecular cyclization where the enolate attacks the nitro group. researchgate.net This process is proposed to proceed through a single-electron transfer to form an α-hydroxyketone intermediate with a nitroso group, which then condenses to yield the nitrone. researchgate.net While this specific pathway is well-documented for α-(o-nitrophenyl)ketones, the underlying principle of an enolate reacting with a nitro group highlights a potential, albeit less common, reactivity pathway for other nitro ketones under specific conditions.

Table 1: Reaction Conditions for Transformation of this compound

Click to view interactive data

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ammonium acetate, Morpholine, Sulfur | 80 °C, 30 min, solvent-free | 2,4-Diphenylpyrrole | Excellent | organic-chemistry.orgthieme-connect.com |

Implications of Henry Reaction (Nitro Aldol) for Nitro Ketone Reactivity

The Henry Reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgencyclopedia.pubredalyc.org The reaction proceeds through the formation of a nitronate anion from the nitroalkane, which then acts as a nucleophile, attacking the carbonyl carbon to form a β-nitro alcohol. wikipedia.orgtcichemicals.com

The direct products of the Henry reaction, β-nitro alcohols, can be readily converted to other functional groups. For instance, oxidation of the secondary alcohol yields an α-nitro ketone, while dehydration leads to a nitroalkene. wikipedia.orgorganic-chemistry.org This positions the Henry reaction as a cornerstone in the synthesis of various nitro compounds.

For γ-nitro ketones like this compound, the principles of the Henry reaction are most relevant to their synthesis. These compounds are typically prepared via the Michael addition (a 1,4-conjugate addition) of a nitronate anion to an α,β-unsaturated ketone, such as a chalcone (B49325). researchgate.netbuchler-gmbh.com This is conceptually related to the Henry reaction, as both involve the generation of a nitronate as the key nucleophile. However, the Henry reaction is a 1,2-addition to a carbonyl, whereas the synthesis of γ-nitro ketones is a 1,4-addition to a conjugated system. researchgate.netscielo.br

The reversibility of the Henry reaction (the "retro-Henry" reaction) is another important consideration. wikipedia.org Under certain conditions, β-nitro alcohols can decompose back into their starting nitroalkane and carbonyl components. This reversibility can also influence the stability and reactivity of γ-nitro ketones, which might undergo analogous retro-Michael reactions under basic conditions, breaking the C-C bond formed during their synthesis. The use of ketones as electrophiles in Henry-type reactions can be more challenging than aldehydes due to their lower electrophilicity and the increased tendency for the reaction to reverse. scielo.br

Table 2: Synthesis of 1,3-Diaryl-4-nitro-1-butanones via Michael Addition

Click to view interactive data

| Chalcone Derivative (Ar¹) | Chalcone Derivative (Ar²) | Product (1,3-diaryl-4-nitro-1-butanone) | Yield (%) | Reference |

|---|---|---|---|---|

| C₆H₅ | C₆H₅ | 1,3-Diphenyl-4-nitro-1-butanone | 85 | researchgate.net |

| 4-ClC₆H₄ | C₆H₅ | 1-(4-Chlorophenyl)-3-phenyl-4-nitro-1-butanone | 90 | researchgate.net |

| 4-CH₃OC₆H₄ | C₆H₅ | 1-(4-Methoxyphenyl)-3-phenyl-4-nitro-1-butanone | 88 | researchgate.net |

| C₆H₅ | 4-ClC₆H₄ | 3-(4-Chlorophenyl)-1-phenyl-4-nitro-1-butanone | 86 | researchgate.net |

| C₆H₅ | 4-CH₃C₆H₄ | 3-(4-Methylphenyl)-1-phenyl-4-nitro-1-butanone | 82 | researchgate.net |

Stereochemical Aspects and Control in 4 Nitro 1,3 Diphenylbutan 1 One Chemistry

Asymmetric Synthesis of Chiral 4-Nitro-1,3-diphenylbutan-1-one

The creation of specific stereoisomers, or enantiomers, of this compound is a key focus in synthetic organic chemistry. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer.

Enantioselective Control through Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral this compound. This approach utilizes small organic molecules as catalysts to facilitate stereoselective transformations. A prominent method is the Michael addition of nitromethane (B149229) to chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which directly yields the this compound skeleton. acs.orgnih.gov

Various organocatalysts have been developed to achieve high enantioselectivity in this reaction. Chiral bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have demonstrated high efficiency, promoting the reaction with excellent yields and enantiomeric excesses (ee). acs.orgnih.gov These catalysts work through a bifunctional mechanism, activating both the nucleophile (nitromethane) and the electrophile (chalcone) simultaneously. acs.org Similarly, squaramide-based organocatalysts have also been successfully employed, providing high yields and enantioselectivities. acs.org

The choice of catalyst can even determine which enantiomer (R or S) is predominantly formed. acs.org For instance, different cinchona alkaloid-derived catalysts can lead to opposite enantiomers of the product. acs.org This flexibility is highly valuable in the synthesis of specific chiral building blocks for more complex molecules. nih.gov

Below is a table summarizing the results of organocatalyzed Michael addition of nitromethane to chalcone to produce this compound, highlighting the effectiveness of different catalyst systems.

| Catalyst Type | Enantiomeric Excess (ee) | Yield | Reference |

| Cinchona Alkaloid-derived Thiourea | Up to 97% | High | acs.org |

| Squaramide-based | 93-96% | High | acs.org |

| Copper(II) acetylacetonate-Sparteine | Not specified for this product | 88% (for a γ-nitroketone) | iscience.in |

Diastereoselective Induction in Synthetic Routes

When a molecule has more than one stereocenter, the relative configuration of these centers gives rise to diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, which has two stereocenters, controlling the diastereoselectivity of its synthesis is crucial.

The Michael addition of nitroalkanes to α,β-unsaturated compounds is a key reaction where diastereoselectivity can be controlled. nih.govresearchgate.netsctunisie.org The diastereomeric outcome of these reactions can be influenced by the specific catalyst used, the solvent, and the reaction temperature. nih.gov For instance, in the synthesis of related γ-nitro ketones, the use of dinuclear zinc complexes as catalysts has been shown to afford high levels of diastereoselectivity. nih.gov

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, can be designed to be highly diastereoselective. For example, a nitro-Mannich/lactamization cascade has been developed for the synthesis of trisubstituted 4-nitropyrrolidin-2-ones with high diastereoselectivity. nih.gov While not directly synthesizing this compound, this demonstrates a powerful strategy for controlling diastereoselectivity in related systems.

The following table provides examples of diastereoselective reactions relevant to the synthesis of γ-nitro ketones.

| Reaction Type | Catalyst/Conditions | Diastereomeric Ratio (dr) | Reference |

| Michael addition to nitroalkenes | Dinuclear zinc complex | Up to 17:1 | nih.gov |

| Amine addition to nitroalkenes | Not specified | Up to 99:1 | nih.gov |

| Nitro-Mannich/lactamization cascade | Not specified | High | nih.gov |

Stereoisomeric Behavior and Interconversion Studies

The stereochemical integrity of a molecule is not always static. Under certain conditions, stereoisomers can interconvert, a process that has significant implications for their synthesis and application.

Deuterium-Hydrogen Exchange and Epimerization in Nitro Ketones

The carbon atom bearing the nitro group in γ-nitro ketones is acidic and can undergo deprotonation to form a nitronate anion. This process is central to the stereochemical lability of these compounds. In the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O), this deprotonation-reprotonation sequence can lead to the exchange of a hydrogen atom for a deuterium atom at the α-position to the nitro group. nih.govwikipedia.org

This hydrogen-deuterium exchange is a form of epimerization, where the configuration at one stereocenter is inverted. nih.gov If the carbon atom is a stereocenter, this process can lead to the racemization or interconversion of diastereomers. The rate of this exchange is influenced by factors such as the pH of the solution, with the exchange being catalyzed by both acids and bases. nih.govwikipedia.org

Factors Influencing Retention and Inversion of Configuration

The stereochemical outcome of reactions involving this compound and related γ-nitro ketones is not solely determined by the initial synthetic method but also by the conditions of subsequent transformations. The configuration at a stereocenter can either be retained or inverted during a chemical reaction.

Inversion of configuration is a hallmark of bimolecular nucleophilic substitution (S_N2) reactions, where the nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion" of the stereocenter. medium.comlibretexts.org While not directly a reaction of the nitro ketone itself, understanding this principle is crucial when considering reactions that might modify the chiral centers of the molecule.

Retention of configuration , on the other hand, implies that the spatial arrangement of the bonds to a stereocenter is preserved during a reaction. This can occur through various mechanisms, including those involving frontside attack by a nucleophile or double inversion events. medium.com

The stability of the stereochemical configuration in γ-nitro ketones is influenced by several factors:

Acidity of the α-proton: The ease of deprotonation at the carbon bearing the nitro group dictates the propensity for epimerization.

Reaction conditions: The presence of acids or bases can catalyze epimerization. nih.gov

Steric hindrance: Bulky groups around the stereocenter can influence the direction of approach of reagents and may favor one stereochemical outcome over another.

Neighboring group participation: Functional groups within the molecule can sometimes participate in a reaction in a way that influences the stereochemistry at a nearby center.

Understanding these factors is essential for predicting and controlling the stereochemical integrity of this compound throughout its synthesis and subsequent chemical transformations.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for 4-Nitro-1,3-diphenylbutan-1-one

The reactivity of this compound is governed by the interplay of its functional groups: the nitroalkane moiety, the ketone, and the two phenyl rings. Understanding the mechanisms of its formation and subsequent transformations is crucial for its application in the synthesis of more complex molecules.

Detailed Mechanisms of Michael Addition Reactions

The primary route to this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.com In this specific case, the reaction occurs between nitromethane (B149229) (the Michael donor) and chalcone (B49325) ((E)-1,3-diphenylprop-2-en-1-one, the Michael acceptor). buchler-gmbh.combuchler-gmbh.com

The mechanism proceeds in three key steps: masterorganicchemistry.com

Deprotonation: A base removes a proton from the α-carbon of nitromethane, forming a resonance-stabilized carbanion (enolate). wikipedia.orgbyjus.com

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the chalcone, leading to the formation of a new carbon-carbon bond and a resulting enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used or the solvent, to yield the final product, this compound. byjus.commasterorganicchemistry.com

The stereoselectivity of this reaction can be controlled through the use of chiral catalysts, such as Cinchona alkaloids. For instance, quinine (B1679958) and dihydroquinine derivatives have been successfully employed to catalyze the asymmetric Michael addition, yielding (R)-4-nitro-1,3-diphenylbutan-1-one. buchler-gmbh.combuchler-gmbh.com Computational studies have been instrumental in understanding the origins of this stereoselectivity, highlighting the role of non-covalent interactions between the catalyst, the enolate, and the enone in the transition state.

Mechanistic Probes into Pyrrole (B145914) and Azadipyrromethene Formation

This compound serves as a versatile precursor for the synthesis of heterocyclic compounds, notably pyrroles and azadipyrromethenes.

The formation of 2,4-diarylpyrroles from 4-nitro-1,3-diarylbutan-1-ones can be achieved by reacting them with ammonium (B1175870) acetate (B1210297) in the presence of morpholine (B109124) and sulfur. organic-chemistry.org The proposed mechanism involves several steps: organic-chemistry.org

Tautomerization: The nitroalkane tautomerizes to its aci-nitro form.

Nucleophilic Attack and Cyclization: The aci-nitro intermediate undergoes a series of reactions, likely involving the in situ generated polysulfide morpholinium ion pair, which facilitates the conversion of the nitro group to an oxime. nih.gov This is followed by condensation with ammonium acetate to form an enamine, which then undergoes intramolecular cyclization. nih.gov

Aromatization: The cyclized intermediate eliminates hydroxylamine (B1172632) to furnish the aromatic pyrrole ring. nih.gov

In the synthesis of certain pyrrole derivatives from nitroalkanes, nitrogen rearrangements can occur. While direct evidence for nitrogen rearrangement in the transformation of this compound itself is not extensively detailed in the provided results, related syntheses offer insights. For example, in some multicomponent reactions leading to pyrroles, an intramolecular attack of a nitroalkane anion onto an ester group can lead to its rearrangement. researchgate.net In titanium-catalyzed formal [2+2+1] cycloadditions of alkynes and diazenes to form pyrroles, the mechanism involves a Ti(II)/Ti(IV) redox cycle with the formation of an azatitanacyclobutene intermediate, showcasing a rearrangement of nitrogen-containing species during the catalytic cycle. nih.gov

The synthesis of fused-ring aza-dipyrromethenes, which are structurally related to the transformation products of this compound, often involves intricate ring-opening and closing cascades. nih.govnih.gov While a direct mechanism for azadipyrromethene formation from this specific nitro compound is not explicitly outlined, related transformations provide mechanistic parallels. For instance, superacid-promoted ring-closing and -opening reactions of aza-polycyclic aromatic compounds proceed through reactive dicationic intermediates. nih.govnih.gov These complex sequences can involve the formation of a new ring followed by the opening of another, ultimately leading to the desired heterocyclic core. A newer synthesis of fused-ring aza-dipyrromethenes from ortho-lithiated aromatic nitriles also points to complex cyclization pathways. rsc.org

Mechanisms of Reductive Cyclization Reactions

The nitro group in this compound is a key functional handle for reductive cyclization reactions. This strategy is employed to synthesize various nitrogen-containing heterocyclic scaffolds. A common approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with the ketone carbonyl.

A one-pot, two-stage synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles utilizes a nitro-Michael adduct, which is conceptually similar to this compound. chemrxiv.orgchemrxiv.org The mechanism involves: chemrxiv.org

Nitro-Michael Addition: An organocatalyzed addition of a nitroalkane to an acceptor.

Reductive Cyclization: A metal-catalyzed (e.g., using ferrous sulfate) selective reduction of the nitro group to an amine. This is followed by a spontaneous intramolecular cyclization (lactamization) to form the pyrrolidinyl ring system. chemrxiv.org

Density Functional Theory (DFT) investigations have been crucial in understanding the regioselectivity of these cyclizations, particularly why the newly formed amine preferentially attacks one electrophilic center over another. chemrxiv.org

Understanding Supramolecular Catalysis in Nitro Compound Transformations

Supramolecular catalysis, where non-covalent interactions within a host-guest complex accelerate a reaction, has been applied to transformations involving nitro compounds. While specific examples directly using this compound are not detailed, the principles can be inferred from related systems. For instance, the Hantzsch pyrrole synthesis, which can involve nitro-containing precursors, has been catalyzed by β-cyclodextrin. researchgate.net The cyclodextrin (B1172386) cavity is proposed to encapsulate the reactants, bringing them into close proximity and stabilizing the transition state, thereby accelerating the reaction. researchgate.net This type of catalysis offers a powerful tool for controlling the reactivity and selectivity of reactions involving nitro compounds by creating a specific microenvironment for the transformation to occur.

The study of reaction mechanisms for compounds like this compound is crucial for understanding and controlling their chemical transformations. Investigations often focus on identifying short-lived, highly reactive intermediates that govern the reaction pathway.

Identification and Role of Reactive Intermediates

Nitronate anions are key reactive intermediates derived from nitroalkanes, including this compound. wikipedia.org They are formed by the deprotonation of the carbon atom alpha to the nitro group under basic conditions. wikipedia.org This nitro compound is often synthesized through the Michael addition of nitromethane to chalcone, a reaction that proceeds via a nitronate anion intermediate. buchler-gmbh.comresearchgate.net

The resulting nitronate anion is stabilized by resonance, which delocalizes the negative charge between the alpha-carbon and the oxygen atoms of the nitro group. wikipedia.org This anion is a tautomeric form of the parent nitro compound; the protonated form of the nitronate is known as a nitronic acid or aci-nitro compound. wikipedia.orguwindsor.ca

Nitronates are pivotal intermediates in several classical organic reactions, including the Henry and Nef reactions. wikipedia.org Their formation is a critical step in the synthesis of other molecules from 4-nitro-1,3-diarylbutan-1-ones. For instance, the conversion of these butanones into 2,4-diarylpyrroles involves a mechanism where tautomerization to the nitronate intermediate is a key step. organic-chemistry.org The stability of related nitro radical anions has also been studied electrochemically, providing insights into their potential for in vivo formation and redox cycling. nih.gov

Table 1: Properties and Role of Nitronate Anions

| Aspect | Description | Significance |

|---|---|---|

| Formation | Deprotonation of the α-carbon to the nitro group in the presence of a base. wikipedia.org | Initiates many key reactions of nitro compounds. |

| Structure | An anion with the general structure R¹R²C=N⁺(O⁻)₂; stabilized by resonance. wikipedia.org | The delocalized charge influences its nucleophilicity and reactivity. |

| Tautomerism | Exists in equilibrium with the nitro compound and its aci-nitro (nitronic acid) form. wikipedia.orguwindsor.ca | This equilibrium is fundamental to the reactivity of nitroalkanes. |

| Role in Synthesis | Acts as a crucial intermediate in Michael additions, Henry reactions, and Nef reactions. wikipedia.orguwindsor.ca | Enables the formation of new carbon-carbon bonds and functional group transformations. |

Beyond nitronates, other reactive species such as nitroso and enolate intermediates may play a role in the chemistry of this compound.

Enolate Intermediates: The ketone functional group in this compound allows for the formation of an enolate anion. Under basic conditions, deprotonation can occur at the carbon atom alpha to the carbonyl group, creating a different tautomeric intermediate. This enolate can participate in various nucleophilic reactions, a standard feature of ketone chemistry.

Nitroso Intermediates: The transformation of a nitro group into a nitroso group can occur under specific reaction conditions. The Davis-Beirut reaction, for example, generates versatile nitroso intermediates from nitro-containing starting materials via in-situ redox chemistry under basic conditions. nih.gov While direct evidence for a nitroso intermediate from this compound is not prominent, studies on related nitrobutadienes suggest that nitroso derivatives can be formed as transient, non-isolable species during certain reactions. growingscience.comresearchgate.net

Table 2: Postulated Reactive Intermediates

| Intermediate | Formation Pathway | Supporting Evidence/Rationale |

|---|---|---|

| Enolate Anion | Deprotonation of the α-carbon to the carbonyl group. | Standard reactivity pathway for ketones under basic conditions. |

| Nitroso Compound | In-situ reduction of the nitro group. | Analogous transformations are known, such as in the Davis-Beirut reaction. nih.gov Proposed as transient species in some nitro-compound reactions. growingscience.comresearchgate.net |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. mdpi.com For reactions involving this compound and its precursors, DFT calculations provide deep mechanistic insights. These calculations are used to optimize the molecular geometries of reactants, intermediates, and products, and to determine their electronic properties. mdpi.comresearchgate.net

Commonly used DFT functionals for such studies include B3LYP, M06, and MPWB1K, paired with basis sets like 6-31G(d) or 6-311++G(d,p). mdpi.comresearchgate.netsapub.org These methods allow for the calculation of molecular orbital energies (e.g., HOMO and LUMO), which are critical for understanding reactivity, and the analysis of charge distributions through techniques like Natural Population Analysis (NPA). mdpi.combohrium.com This theoretical framework is essential for predicting the outcomes of reactions and understanding their selectivity.

Table 3: Application of DFT in Studying this compound

| DFT Application | Information Obtained | Example of Relevance |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, and products. mdpi.comresearchgate.net | Determining the preferred conformation of the nitronate intermediate. |

| Frequency Calculations | Confirms that optimized structures are true minima or transition states and provides thermodynamic data. | Validating the located transition state for a Michael addition. |

| Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energies and gaps to assess reactivity. nih.gov | Predicting how the molecule will interact with other reagents. |

| Population Analysis (e.g., NPA) | Determines the charge distribution across the molecule. mdpi.com | Identifying the most nucleophilic or electrophilic sites. |

A primary strength of computational chemistry is its ability to map the entire potential energy surface of a reaction, including the high-energy transition states (TS) that connect reactants to products. By locating and characterizing the TS, researchers can calculate the activation energy (energy barrier) for a given reaction step. researchgate.net

Comparing the activation energies for competing reaction pathways allows for the prediction of the major product and provides a quantitative understanding of reaction selectivity (chemo-, regio-, and stereo-). buchler-gmbh.comresearchgate.net For the Michael addition that forms this compound, DFT calculations can model the different transition states leading to various stereoisomers, thereby explaining the origins of stereoselectivity observed experimentally. buchler-gmbh.com

Beyond standard DFT calculations, other quantum chemistry approaches offer a more profound analysis of reaction mechanisms. Molecular Electron Density Theory (MEDT) analyzes changes in electron density to understand chemical reactivity. researchgate.netdntb.gov.ua

Furthermore, topological analyses of the electron density, such as the Electron Localization Function (ELF), provide a visual representation of bond formation and cleavage throughout a reaction. mdpi.comresearchgate.net By examining critical points along the intrinsic reaction coordinate (IRC), ELF analysis can definitively establish whether a mechanism is concerted (all bonds change in one step) or stepwise (involving discrete intermediates), providing a level of detail that is often inaccessible through experimental means alone. researchgate.net These advanced methods are crucial for building a complete and accurate picture of the molecular events during the chemical transformations of this compound.

Experimental Techniques for Mechanistic Elucidation

A comprehensive understanding of the reaction mechanism for the formation of this compound and related compounds is achieved through a combination of sophisticated experimental techniques. These methods allow for the direct or indirect observation of transient species, the determination of reaction rates, and the tracing of atomic pathways.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of the formation of this compound, which involves the transfer of a nitro group-containing moiety, ¹⁵N labeling of the starting nitroalkane (e.g., [¹⁵N]nitromethane) can provide definitive evidence of the reaction pathway.

By using a ¹⁵N-labeled nitroalkane, the position of the nitrogen atom in the final product and in any intermediates or byproducts can be tracked using ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. chalmers.se For instance, a significant change in the ¹⁵N chemical shift would be observed as the hybridization and bonding of the nitrogen atom change from the starting nitroalkane to the nitronate intermediate and finally to the nitro group in the this compound product. While specific ¹⁵N labeling studies on the synthesis of this compound are not extensively reported in the literature, the principles of this technique are widely applied in organometallic and heterocyclic chemistry to determine coordination modes and differentiate between structural isomers. chalmers.se

Table 1: Representative ¹⁵N NMR Chemical Shift Data for Different Nitrogen-Containing Functional Groups This table provides illustrative data on how ¹⁵N NMR can distinguish between different nitrogen environments relevant to the reaction.

| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|

| Nitroalkane (R-NO₂) | -20 to +20 |

| Nitronate Anion (R=NO₂⁻) | +100 to +150 |

| Amine (R-NH₂) | -380 to -280 |

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on how the reaction rate is affected by the concentration of reactants, catalysts, and other species. For the synthesis of this compound, determining the reaction order with respect to the chalcone, the nitroalkane, and the base or catalyst can help to construct a rate law that is consistent with a proposed mechanism.

For example, a study on the Michael addition of phenylacetonitrile (B145931) to trans-chalcone, a reaction analogous to the formation of this compound, demonstrated a linear relationship between the observed rate constant (k_obs) and the catalyst loading, indicating a first-order dependence on the catalyst concentration. researchgate.net Similar kinetic profiling for the reaction of nitromethane with chalcone would involve monitoring the disappearance of the reactants or the appearance of the product over time, often using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). acs.orgdoi.org

In a biocatalytic asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes, apparent kinetic parameters were determined, showcasing how these studies can quantify enzyme efficiency. acs.org For the formation of this compound, such studies could reveal whether the formation of the nitronate anion is the rate-determining step or if the subsequent carbon-carbon bond formation is the slower process.

Table 2: Illustrative Kinetic Data for a Catalyzed Michael Addition This table is based on kinetic data for the Michael addition of phenylacetonitrile to trans-chalcone, illustrating the type of data obtained from kinetic studies. researchgate.net

| Catalyst Loading (mol %) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|

| 0.5 | 0.00012 |

| 1.0 | 0.00025 |

| 2.0 | 0.00048 |

The direct detection and characterization of reaction intermediates are among the most compelling pieces of evidence for a proposed reaction mechanism. While many intermediates in the formation of this compound, such as the enolate and nitronate anions, are diamagnetic and can be studied by NMR, the possibility of single-electron transfer (SET) pathways necessitates techniques sensitive to paramagnetic species. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for detecting and characterizing radical intermediates. nih.govdntb.gov.ua

Although the Michael addition is often depicted as a purely ionic process, some base-catalyzed additions are known to have radical character. An EPR study of the radical addition to 3-nitropentan-2-one, a related α-carbonylnitroalkane, demonstrated the formation of oxynitroxide radicals upon reaction with various carbon- and heteroatom-centered radicals. nih.gov This study highlights the utility of EPR in identifying radical adducts to the nitro group. nih.gov In the context of the synthesis of this compound, EPR spin trapping experiments could be designed to intercept any transient radical intermediates, providing evidence for or against a SET mechanism. mdpi.comsemanticscholar.org

Table 3: Representative EPR Spin Hamiltonian Parameters for Radical Adducts This table provides example parameters from an EPR study of radical intermediates, demonstrating the type of information obtained. mdpi.com

| Spin Adduct | a_N (G) | a_H (G) | g-factor |

|---|---|---|---|

| DMPO-•OH | 14.9 | 14.9 | 2.0058 |

| DMPO-•O₂⁻ | 14.1 | 11.3 (β-H), 1.25 (γ-H) | 2.0057 |

The analysis of byproducts and the use of trapping agents can provide crucial indirect evidence for a particular reaction mechanism. Ion chromatography is a powerful analytical technique for separating and quantifying ionic species in a reaction mixture. While not specifically documented for the analysis of this compound synthesis, it could be employed to monitor the concentrations of anionic species like the nitronate anion or the enolate intermediate under various reaction conditions, offering insights into their relative stabilities and roles in the reaction.

Radical scavengers are compounds that react rapidly with free radicals to form stable, detectable products or to inhibit the reaction altogether. The use of radical scavengers like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is a common method to probe for the involvement of radical pathways. researchgate.netpolimi.it If the rate of formation of this compound is significantly diminished in the presence of TEMPO, it would strongly suggest that a radical mechanism is in operation. Kinetic studies have shown that TEMPO is an efficient scavenger of various types of radicals. nih.gov Radical trapping experiments are a standard procedure in mechanistic studies; for example, the complete quenching of a reaction by TEMPO was used as evidence for a radical-mediated pathway in copper-catalyzed thiocyanation and selenocyanation reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 4-Nitro-1,3-diphenylbutan-1-one.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of its key structural features. In a study by Wang et al. (2007), the ¹H NMR spectrum of 1,3-diphenyl-4-nitro-1-butanone was recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net The spectrum displays a complex multiplet in the aromatic region, typically between δ 7.01 and 8.00 ppm, which corresponds to the ten protons of the two phenyl groups. researchgate.net

The aliphatic chain protons give rise to distinct signals. The two protons of the methylene (B1212753) group adjacent to the carbonyl group (C2-H₂) appear as a doublet at approximately δ 3.38 ppm with a coupling constant of J = 18 Hz. researchgate.net The methine proton (C3-H) is observed as a multiplet in the range of δ 3.98-4.51 ppm. researchgate.net Finally, the methylene group protons adjacent to the nitro group (C4-H₂) appear as a multiplet between δ 4.66 and 4.83 ppm. researchgate.net The integration of these signals corresponds to the number of protons in each respective group, further confirming the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.38 | d | 2H | CH₂-C=O |

| 3.98-4.51 | m | 1H | CH-Ph |

| 4.66-4.83 | m | 2H | CH₂-NO₂ |

| 7.01-8.00 | m | 10H | Ar-H |

Data sourced from Wang et al. (2007) researchgate.net

¹³C NMR Analysis

The aliphatic carbons will have characteristic chemical shifts. The carbon atom of the methylene group adjacent to the nitro group (C4) is expected to appear around δ 79.6 ppm. rsc.org The methine carbon (C3) and the methylene carbon adjacent to the carbonyl group (C2) are predicted to have signals in the range of δ 39-42 ppm. rsc.org The presence of the electron-withdrawing nitro and carbonyl groups significantly influences the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~39-42 | CH-Ph |

| ~39-42 | CH₂-C=O |

| ~79.6 | CH₂-NO₂ |

| ~120-140 | Ar-C |

| ~196-197 | C=O |

Predicted values are based on data for analogous compounds reported by The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₆H₁₅NO₃, the calculated monoisotopic mass is 269.105193 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy provides unequivocal confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Chromatographic Separations and Analysis

Chromatographic techniques are essential for monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of the synthesis of this compound, which is commonly prepared via a Michael addition of nitromethane (B149229) to chalcone (B49325). researchgate.netdoi.orgresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials (chalcone and nitromethane) at various time intervals, the disappearance of the reactants and the appearance of the product can be visualized.

The product, this compound, will have a different retention factor (Rƒ) value compared to the starting materials due to differences in polarity. The progress of the reaction is observed by the diminishing intensity of the spots corresponding to the starting materials and the increasing intensity of the spot corresponding to the product. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. The choice of eluent, typically a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297), is optimized to achieve good separation of the spots. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

The separation of enantiomers, or chiral resolution, is a critical step in the synthesis and characterization of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique employed to determine the enantiomeric ratio and purity of such compounds. While specific application notes for this compound are not extensively detailed in the provided literature, the principles of chiral separation for analogous nitroaromatic compounds, such as nitropropranolol derivatives, offer a clear framework for the methodology. mdpi.comnih.gov

The separation of enantiomers via chiral HPLC is achieved by using a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification. google.comresearchgate.net

For the resolution of nitro-containing compounds, polysaccharide-based CSPs, such as those coated with derivatives of amylose (B160209) or cellulose, are often effective. For instance, a Kromasil 5-Amycoat column has been successfully used for the chiral resolution of nitropropranolol enantiomers. mdpi.comresearchgate.net The mobile phase in chiral HPLC typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol. biocompare.com The precise ratio of these solvents is optimized to achieve the best separation. mdpi.com

In a typical analysis, a racemic mixture of the compound is dissolved in an appropriate solvent and injected into the HPLC system. The separated enantiomers are detected as they elute from the column, often by a UV detector, generating a chromatogram with two distinct peaks corresponding to each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee). For preparative purposes, the separated fractions for each enantiomer can be collected. mdpi.comresearchgate.net Purity analysis is subsequently performed on the collected fractions to confirm an enantiomeric excess typically greater than 98%. mdpi.comresearchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Nitroaromatic Compounds

| Parameter | Example Condition | Source |

| Column | Kromasil 5-Amycoat (150 mm × 4.6 mm, 5 µm) | mdpi.comresearchgate.net |

| Mobile Phase | Hexane/Isopropanol mixture | mdpi.combiocompare.com |

| Flow Rate | Analytical: 1.0 mL/min; Preparative: 15.0 mL/min | mdpi.com |

| Detection | UV Spectrophotometry | researchgate.net |

| Sample Conc. | 75 mg/mL for preparative resolution | mdpi.com |

Preparative Column Chromatography for Product Isolation

Following its synthesis, this compound must be isolated from the crude reaction mixture. Preparative column chromatography is the standard and effective method for this purification. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

For the purification of this compound and related 1,3-diaryl-4-nitro-1-butanones, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds. researchgate.netrsc.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is carefully chosen to ensure that the desired compound moves down the column at an appropriate rate, separating it from unreacted starting materials and byproducts.

Research has shown that a mixture of petroleum ether and ethyl acetate is an effective eluent for the isolation of 1,3-diphenyl-4-nitro-1-butanone. researchgate.net Another commonly used and effective solvent system is a mixture of n-hexane and ethyl acetate (EtOAc). The ratio of these solvents is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For various derivatives of 4-nitro-3-phenylbutan-1-one, specific ratios of n-hexane to ethyl acetate have been documented to yield analytically pure samples. rsc.org For example, a ratio of 24:1 (n-hexane/EtOAc) has been used for compounds like 1-(4-bromophenyl)-4-nitro-3-phenylbutan-1-one and 2-methyl-4-nitro-1,3-diphenylbutan-1-one. rsc.org

The general procedure involves packing a glass column with a slurry of silica gel in the non-polar component of the eluent system. The crude product, dissolved in a minimal amount of solvent, is then loaded onto the top of the silica gel bed. The eluent is passed through the column, and fractions are collected as they exit the column. The composition of these fractions is monitored by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. researchgate.netrsc.org

Table 2: Eluent Systems for Preparative Chromatography of this compound Analogues on Silica Gel

| Compound | Eluent System (v/v) | Source |

| 1,3-Diphenyl-4-nitro-1-butanone | Petroleum ether / Ethyl acetate | researchgate.net |

| 1-(4-Bromophenyl)-4-nitro-3-phenylbutan-1-one | n-Hexane / Ethyl acetate (24:1) | rsc.org |

| 1-(Naphthalen-1-yl)-4-nitro-3-phenylbutan-1-one | n-Hexane / Ethyl acetate (19:1) | rsc.org |

| 2-Methyl-4-nitro-1,3-diphenylbutan-1-one | n-Hexane / Ethyl acetate (24:1) | rsc.org |

| 4-Nitro-3-phenyl-1-(o-tolyl)butan-1-one | n-Hexane / Ethyl acetate (24:1) | rsc.org |

Advanced Applications of 4 Nitro 1,3 Diphenylbutan 1 One in Organic Synthesis

Precursor Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems